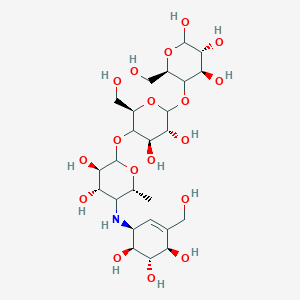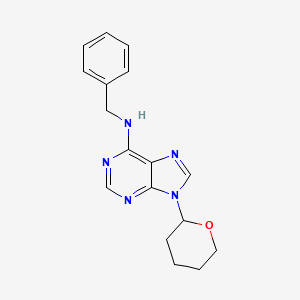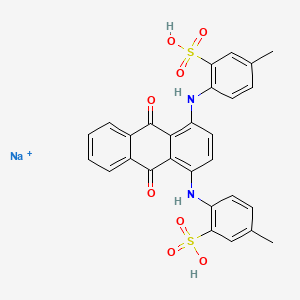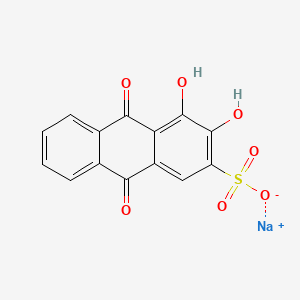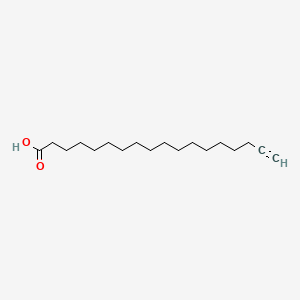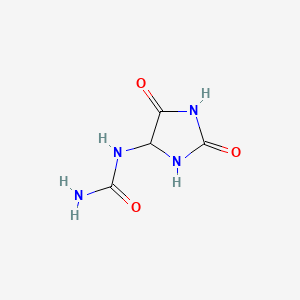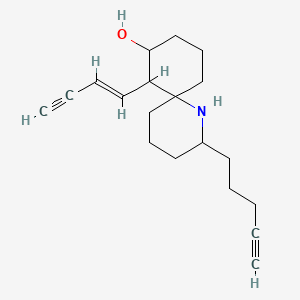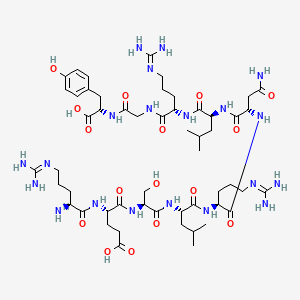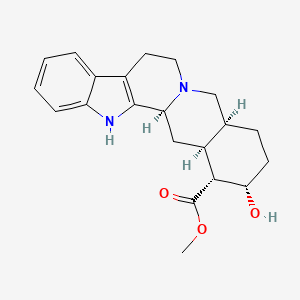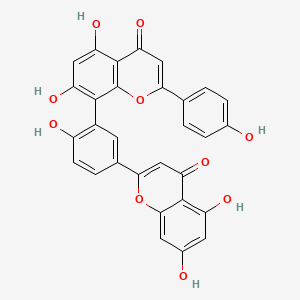
Amentoflavone
Overview
Description
Amentoflavone is a naturally occurring biflavonoid, first identified in Selaginella species in 1971 . It is a constituent of numerous plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, Selaginella tamariscina, Hypericum perforatum, and Xerophyta plicata . This compound has been widely studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties .
Mechanism of Action
Amentoflavone is a naturally occurring biflavonoid compound that has been extensively recorded as a molecule which displays multifunctional biological activities .
Target of Action
This compound has been found to interact with various targets, including extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . It also binds towards the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .
Mode of Action
This compound exerts its effects by mediating various signaling pathways such as ERK, NF-κB, and PI3K/Akt . It also inhibits the activation of caspase 3 and PARP after H-I injury , thereby blocking apoptotic cell death .
Biochemical Pathways
This compound can inhibit glioblastoma tumor growth by blocking the ERK/NF-κB pathway . Inactivation of the ERK/NF-κB pathway by this compound was also effective in suppressing invasion and cell migration of osteosarcoma U2OS cells .
Pharmacokinetics
The bioavailability of this compound after oral administration is very low due to the low absorption rate and high degree of metabolization caused by the hepatic first-pass effect .
Result of Action
This compound has been shown to exhibit multiple biological activities including anti-inflammatory, anti-oxidation, anti-tumor, anti-senescence, anti-virus, anti-diabetes, neuroprotective activities, and effects on cardiovascular system and central nervous system . It reduces seizure susceptibility, minimizes PTZ-induced cognitive dysfunction, and blocks the apoptosis of hippocampal neurons in PTZ-induced kindling mice .
Biochemical Analysis
Biochemical Properties
Amentoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound inhibits phosphodiesterase, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B) . It also exhibits weak vasodilation and inhibits fatty acid synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic potential in treating various diseases.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound mediates anti-cancer activity by affecting signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . Additionally, it has been shown to protect cells against oxidative stress-induced damage and inflammation . These effects underscore the compound’s potential in regulating cellular processes and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, exhibiting antiviral effects . It also inhibits nitric oxide synthase and reduces IκB phosphorylation, thereby inhibiting the NF-κB pathway . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. This compound has shown high efficacy as an anti-inflammatory agent for various conditions such as ulcers, psoriasis, and arthritis . . These temporal effects highlight the need for continued investigation into the compound’s stability and long-term impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits potent anti-inflammatory effects in animal models of acute inflammation by inhibiting phospholipase A2 and cyclooxygenase . In LPS-induced Parkinson’s disease animal models, this compound demonstrates a neuroprotective effect on dopamine neurons by suppressing microglia-mediated inflammation . These findings indicate the compound’s dosage-dependent effects and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation, internal hydrolysis, hydrogenation, methylation, sulfation, glucuronidation, glucosylation, O-aminomethylation, and degradation . These pathways highlight the compound’s metabolic versatility and its interactions with enzymes and cofactors. Additionally, this compound’s effects on metabolic flux and metabolite levels further underscore its potential in modulating metabolic processes.
Transport and Distribution
This compound’s transport and distribution within cells and tissues involve various transporters and binding proteins. The compound’s bioavailability in plasma and other tissues is low, necessitating the use of oral delivery systems with micelles to enhance its effectiveness . These transport and distribution mechanisms are crucial for understanding the compound’s localization and accumulation within the body.
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are significant for its therapeutic potential. The compound promotes the cellular uptake and degradation of amyloid-beta in neuronal cells, with internalized amyloid-beta translocated to lysosomes for enzymatic degradation . These findings highlight the compound’s role in targeting specific compartments or organelles and its potential in treating neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amentoflavone can be synthesized through various methods, including high-speed countercurrent chromatography (HSCCC) and Soxhlet extraction. HSCCC involves using a solvent mixture of n-hexane, ethyl acetate, methanol, and water to isolate this compound from plant sources . Soxhlet extraction with ethanol is another common method, although it yields a lower percentage of this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources. The use of micelles in oral delivery systems has been explored to improve the bioavailability of this compound, although further research is needed to optimize this method .
Chemical Reactions Analysis
Types of Reactions: Amentoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with enzymes such as CYP3A4 and CYP2C9, which are responsible for the metabolism of some drugs in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound include its oxidized and reduced forms, which have been studied for their stability and bioactivity .
Scientific Research Applications
Amentoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of biflavonoids.
Medicine: The compound has shown promise in the treatment of cancer, inflammation, and viral infections.
Comparison with Similar Compounds
Amentoflavone is unique among biflavonoids due to its diverse pharmacological activities. Similar compounds include:
Apigenin: A monoflavonoid with anti-inflammatory and anticancer properties.
Baicalein: Known for its antioxidant and anticancer activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Compared to these compounds, this compound’s biflavonoid structure and its ability to interact with multiple molecular targets make it a versatile and potent bioactive compound .
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSWMAULDXZHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167225 | |
| Record name | Amentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1617-53-4 | |
| Record name | Amentoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amentoflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMENTOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


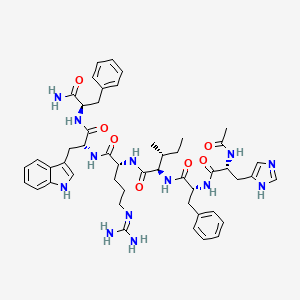

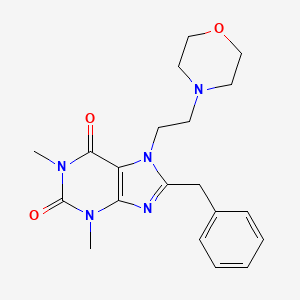
![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)
